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Compound of Interest

Compound Name: Bufencarb

Cat. No.: B1668033

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufencarb is a carbamate insecticide composed of a mixture of 3-(1-methylbutyl)phenyl
methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate.[1][2] Like other carbamates,
its primary mode of action is the reversible inhibition of acetylcholinesterase (AChE), a critical
enzyme in the nervous system.[1][3][4] This inhibition leads to an accumulation of the
neurotransmitter acetylcholine, causing a state of cholinergic overstimulation.[3][5] This guide
provides a comprehensive overview of the toxicological profile of Bufencarb in mammals,
detailing its chemical properties, toxicokinetics, mechanism of action, and various toxicity
endpoints. It is intended to serve as a technical resource for professionals in research and
development.

Chemical and Physical Properties

Understanding the physicochemical properties of Bufencarb is fundamental to interpreting its
toxicological behavior, including its absorption, distribution, and environmental fate.
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Property Value Source(s)

3-(1-methylbutyl)phenyl

methylcarbamate and 3-(1-

Chemical Name ethylpropyl)phenyl [2][6]
methylcarbamate (typically a
3:1 mixture)
CAS Registry No. 8065-36-9 [6][7]
Molecular Formula C13H19NO?2 (for each isomer)  [8]
Molecular Weight 221.29 g/mol [8]
Physical State Yellow-amber solid [2][7]
Melting Point 26-39 °C [7]
Boiling Point 125 °C at 0.04 mmHg [7]
Water Solubility <50 ppm (mg/L) [7]

Stable in neutral or acidic
N solutions; hydrolysis rate
Stability ) o [71[8]
increases with higher pH or

temperature.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Toxicokinetics describes the disposition of a chemical within an organism. For carbamates like
Bufencarb, these processes are generally rapid.

Absorption: As a fat-soluble compound, Bufencarb is readily absorbed through oral, dermal,
and inhalation routes.[5][9] Following ingestion, absorption from the gastrointestinal tract is
typically rapid and extensive.

Distribution: Once in the bloodstream, Bufencarb is distributed to various tissues and
organs. The liver is a primary site of first-pass metabolism and receives a significant portion
of the absorbed dose.[9]
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e Metabolism: The primary metabolic pathway for Bufencarb is hydrolysis of the carbamate
ester linkage, a crucial detoxification step catalyzed mainly by hepatic enzymes.[1] This
process cleaves the molecule into its corresponding phenol derivatives and N-
methylcarbamic acid, significantly reducing its toxicity.[1]

o Excretion: The metabolites of Bufencarb are relatively water-soluble and are efficiently
eliminated from the body, primarily through the kidneys in urine.[9] This rapid metabolism
and excretion prevent significant bioaccumulation.[10]
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Caption: Generalized toxicokinetic pathway of Bufencarb in mammals.

Toxicodynamics: Mechanism of Action

The primary toxicological mechanism of Bufencarb is the inhibition of acetylcholinesterase
(AChE).[1][3][5]

e Binding to AChE: Bufencarb binds to the active site of the AChE enzyme, carbamylating it.
[31[4]
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e Enzyme Inhibition: This binding prevents AChE from performing its normal function: the
hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[3][8]

e ACh Accumulation: With AChE inhibited, ACh accumulates in the synaptic clefts of the
nervous system.[3][5]

o Receptor Overstimulation: The excess ACh repeatedly stimulates muscarinic and nicotinic
receptors, leading to continuous nerve impulse transmission.[4][5][11]

« Clinical Signs: This overstimulation manifests as the classic cholinergic toxidrome, including
signs like salivation, lacrimation, urination, defecation (SLUD), as well as muscle tremors,
convulsions, and potentially respiratory failure.[3][5]

Unlike organophosphates, the carbamylation of AChE by carbamates like Bufencarb is
reversible, meaning the enzyme can spontaneously hydrolyze and regain function, which
typically results in a shorter duration of toxicity.[3][4]
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Caption: Bufencarb's mechanism of action via acetylcholinesterase inhibition.

Mammalian Toxicity Profile
Acute Toxicity

Acute toxicity studies measure the adverse effects of a substance following a single or short-
term exposure. Bufencarb demonstrates moderate to high acute toxicity via the oral route.
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. LD50 (mg/kg Hazard
Species Route ) o Source(s)
body weight) Classification

Toxic if

Rat (male) Oral 97 [7]
swallowed
Toxic if

Rat (female) Oral 61 [7]
swallowed

Toxic in contact

Rat (male) Dermal 237 i sk [7]
with skin

Toxic in contact

Rat (female) Dermal 163 , , [7]
with skin

Experimental Protocol: Acute Oral Toxicity - Up-and-
Down Procedure (UDP) (OECD 425)

The Up-and-Down Procedure is a refined method for determining the LD50 that minimizes the
number of animals required.[12][13]

e Animal Selection and Preparation: Healthy, young adult nulliparous, non-pregnant female
rats are typically used. Animals are acclimatized for at least 5 days and fasted overnight
before dosing.[14]

e Initial Dosing: A single animal is dosed at a level just below the best preliminary estimate of
the LD50.

e Sequential Dosing Logic: The core of the UDP involves dosing animals sequentially, one at a
time.[12][15]

o If an animal survives, the dose for the next animal is increased by a set progression factor
(e.g., 3.2).[16]

o If an animal dies, the dose for the next animal is decreased by the same factor.[16]

» Observation Period: Each animal is observed for signs of toxicity and mortality for up to 14
days.[12][15]
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o Stopping Criteria: The test is stopped when one of the pre-defined criteria is met, such as a
specific number of reversals in outcome (e.g., survival followed by death) have occurred.

o LD50 Calculation: The LD50 and confidence intervals are calculated using the Maximum
Likelihood Method based on the sequence of outcomes.[12]
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Caption: Workflow for the Up-and-Down Procedure (UDP) in acute toxicity testing.
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Sub-chronic and Chronic Toxicity

Repeat-dose studies evaluate the effects of longer-term exposure. The primary endpoint for
Bufencarb is AChE inhibition. Due to its obsolete status, specific modern GLP-compliant sub-
chronic and chronic study data for Bufencarb is limited in publicly accessible literature.
However, data from related carbamates and older studies inform the expected profile.

Parameter Definition

No-Observed-Adverse-Effect Level: The highest
NOAEL dose at which no statistically or biologically

significant adverse effects are found.[17][18]

Lowest-Observed-Adverse-Effect Level: The

lowest dose at which a statistically or
LOAEL o _— :

biologically significant adverse effect is

observed.[17][18]

o Target Organs: The primary target is the nervous system, due to AChE inhibition.[3] Other
potential effects at higher doses could involve the liver or kidneys, consistent with sites of
metabolism and excretion.

o Expected Findings: The most sensitive indicator of exposure is the depression of
cholinesterase activity in red blood cells and brain tissue.[19]

Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproductive capabilities or
cause harm to a developing fetus.

o Reproductive Toxicity: Studies in rats have generally shown that effects on reproduction
(e.g., decreased parental body weight) only occur at doses that also cause parental toxicity.
[20]

o Developmental Toxicity (Teratogenicity): Bufencarb and related carbamates are generally
not considered to be teratogenic. Developmental effects, if observed, typically occur at doses
that are also toxic to the mother.[20][21]
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Genotoxicity

Genotoxicity assays screen for the potential of a chemical to damage genetic material (DNA).

Assay Type Typical Result for Carbamates

Ames Test (Bacterial reverse mutation) Generally Negative[10]

In vitro Chromosomal Aberration (e.g., CHO )
Is) Generally Negative[22]
cells

In vivo Micronucleus Test (Mouse bone marrow)  Generally Negative[23]

Conclusion: Based on data from structurally similar carbamates, Bufencarb is not expected to
be genotoxic.[10]

Carcinogenicity

Long-term carcinogenicity bioassays in rodents are used to evaluate the cancer-causing
potential of a substance. For most carbamates, including Bufencarb, there has been no
evidence of carcinogenicity in such studies.

Conclusion

The toxicological profile of Bufencarb is characteristic of the N-methyl carbamate class of
insecticides. It exhibits moderate to high acute toxicity in mammals, mediated by its primary
mechanism of reversible acetylcholinesterase inhibition. The compound is readily metabolized
and excreted, and it is not considered to be genotoxic, teratogenic, or carcinogenic. The
principal hazard associated with Bufencarb exposure is acute cholinergic toxicity resulting
from significant inhibition of AChE. This technical summary provides foundational data for
researchers and scientists engaged in toxicological assessment and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1668033#toxicological-profile-and-effects-of-
bufencarb-in-mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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